1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a urea derivative characterized by a 2-chlorophenyl group at the N1 position and a thiophen-2-ylmethyl moiety substituted with a hydroxymethyl-furan group at the N3 position. This compound combines aromatic, heterocyclic, and polar functional groups, making it structurally distinct. Such structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatics and heterocycles .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9,16,21H,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVUTRPUALLTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-chlorophenyl isocyanate and 5-(furan-2-yl(hydroxy)methyl)thiophene. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:
Physicochemical and Electronic Properties
- Hydrophobicity : The trifluoromethyl group in compound 7n increases lipophilicity (ClogP ~4.5) compared to the target compound (ClogP ~3.2) .
- Hydrogen-Bonding : The hydroxymethyl-furan group in the target compound offers stronger hydrogen-bonding capacity than the methoxy group in 7n or the thiadiazole in .
- Electronic Effects : The 2-chlorophenyl group (electron-withdrawing) contrasts with the 2-methoxyphenyl group (electron-donating) in the thiadiazole analogue, affecting electron density on the urea core and reactivity .
Biological Activity
1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O2S, with a molecular weight of approximately 353.84 g/mol. The structure features a chlorophenyl group, a thiophene moiety, and a furan ring, which are significant for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds containing urea and thiourea linkages exhibit notable antitumor properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines. A study reported that derivatives of thiourea exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against different cancer types, including breast and prostate cancers .
The compound may similarly interact with cellular pathways involved in tumor growth inhibition. Preliminary data suggest that it could inhibit key signaling pathways such as PI3K and mTOR, which are crucial for cancer cell proliferation and survival .
The biological activity of this compound is thought to stem from its ability to interfere with cellular signaling pathways. The urea moiety can form hydrogen bonds with target proteins, thereby modulating their activity. This interaction is critical for inhibiting enzymes involved in tumor growth.
Study 1: Antiproliferative Effects
In vitro studies have been conducted to assess the antiproliferative effects of this compound on human cancer cell lines. Results indicated that the compound displayed significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells, with IC50 values around 20 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20 |
| HCT116 | 22 |
Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 in treated tumors .
Safety Profile
The safety profile of this compound has been evaluated through acute toxicity studies. These studies suggest that the compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
